

Physical Properties and Characterization of Cyclic Diazepanium Iodide Salts

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide</i>
CAS No.:	935-25-1
Cat. No.:	B11949638

[Get Quote](#)

Executive Summary

Cyclic diazepanium iodide salts represent a specialized class of quaternary ammonium compounds derived from the 1,4-diazepane (homopiperazine) scaffold. Unlike their rigid bicyclic analogs (e.g., DABCO salts), diazepanium cations possess conformational flexibility that influences their lattice energy, melting points, and ionic conductivity.

Primarily utilized as precursors for room-temperature ionic liquids (RTILs) and as phase-transfer catalysts, these iodide salts exhibit distinct physical behaviors driven by the high polarizability of the iodide anion and its capacity for strong hydrogen bonding (C–H···I⁻) in the solid state.[1][2] This guide provides a definitive technical analysis of their physicochemical attributes, synthesis protocols, and structural characterization.

Chemical Identity & Structural Architecture[3][4][5] [6]

The core structure of a cyclic diazepanium salt consists of a seven-membered saturated ring containing two nitrogen atoms, typically at the 1 and 4 positions. The "iodide salt" designation implies that one or both nitrogen atoms are quaternized, balanced by iodide counteranions.

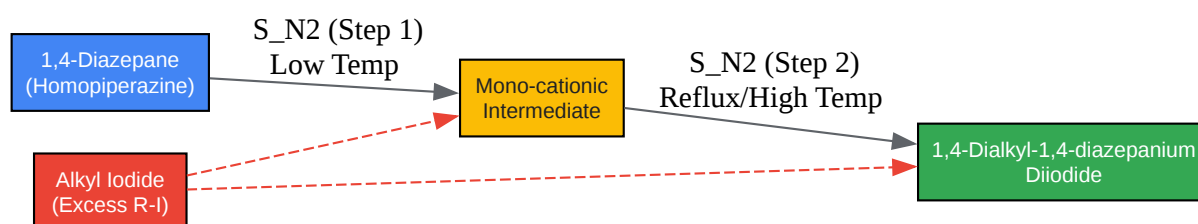
Structural Classification

- Mono-cationic: N-alkyl-1,4-diazepanium iodide (protonated or mono-quaternized).
- Di-cationic: N,N'-dialkyl-1,4-diazepanium diiodide (fully quaternized).

The conformational flexibility of the seven-membered ring (twist-chair vs. twist-boat) allows these salts to adopt packing motifs that maximize lattice energy, often resulting in higher melting points compared to acyclic analogs.

Synthesis Pathway Visualization

The formation of these salts typically follows a Menshutkin reaction pathway—an S_N2 nucleophilic substitution where the secondary amines of the diazepane ring attack an alkyl iodide.



[Click to download full resolution via product page](#)

Figure 1: Stepwise alkylation pathway for the synthesis of diazepanium diiodide salts.

Physical Properties Matrix

The physical behavior of diazepanium iodides is dominated by the Coulombic attraction between the bulky organic cation and the soft, polarizable iodide anion.

Thermal Properties & Stability

Diazeponium iodides generally exhibit high thermal stability up to the onset of dealkylation (Reverse Menshutkin) or oxidation of the iodide.

Property	Typical Range / Value	Mechanistic Insight
Melting Point (T _m)	150°C – 250°C	High lattice energy due to efficient packing; decreases with longer alkyl chains (butyl < ethyl < methyl).
Decomposition (T _d)	> 200°C	Degradation typically involves nucleophilic attack by I ⁻ on the alkyl group, regenerating the neutral amine and alkyl iodide.
Phase Transition	Solid-Solid transitions	Conformational flipping of the 7-membered ring often triggers pre-melting endotherms in DSC scans.

Solubility Profile

The solubility is dictated by the "Like Dissolves Like" principle, heavily influenced by the ionic nature of the bond.

- High Solubility: Water, Methanol, DMSO, DMF (High dielectric constant solvents stabilize the dissociated ions).
- Low/No Solubility: Diethyl ether, Hexane, Toluene (Used as antisolvents for recrystallization).
- Hygroscopicity: Moderate to High. The iodide anion can form hydrogen bonds with atmospheric water, necessitating storage in desiccators.

Solid-State Physics & Crystallography

X-ray diffraction studies of diazeponium iodides reveal critical insights into their stability and potential as solid electrolytes.

Crystal Packing and Hydrogen Bonding

Unlike spherical anions (e.g., PF_6^-), the iodide anion is anisotropic in its interactions.

- **C–H...I⁻ Interactions:** The acidic protons adjacent to the quaternary nitrogens (α -protons) act as hydrogen bond donors to the iodide anions. These weak interactions (2.9 – 3.2 Å) form 3D networks that stabilize the crystal lattice.
- **Layered Structures:** In di-cationic salts, the organic cations often align in layers separated by iodide sheets, creating potential 2D channels for ionic conduction if defects are introduced.

Lattice Energy vs. Anion Exchange

The high lattice energy of the iodide salt makes it a solid at room temperature. To convert these into Ionic Liquids (ILs), the iodide is typically exchanged for a bulky, charge-diffuse anion (e.g., TFSI^- or OTf^-). The iodide salt is the essential precursor in this workflow.

Experimental Protocols

This section details the synthesis and characterization workflow. Note: All procedures involving alkyl iodides must be performed in a fume hood due to toxicity and potential carcinogenicity.

Synthesis of 1,1,4,4-Tetramethyl-1,4-diazepanium Diiodide

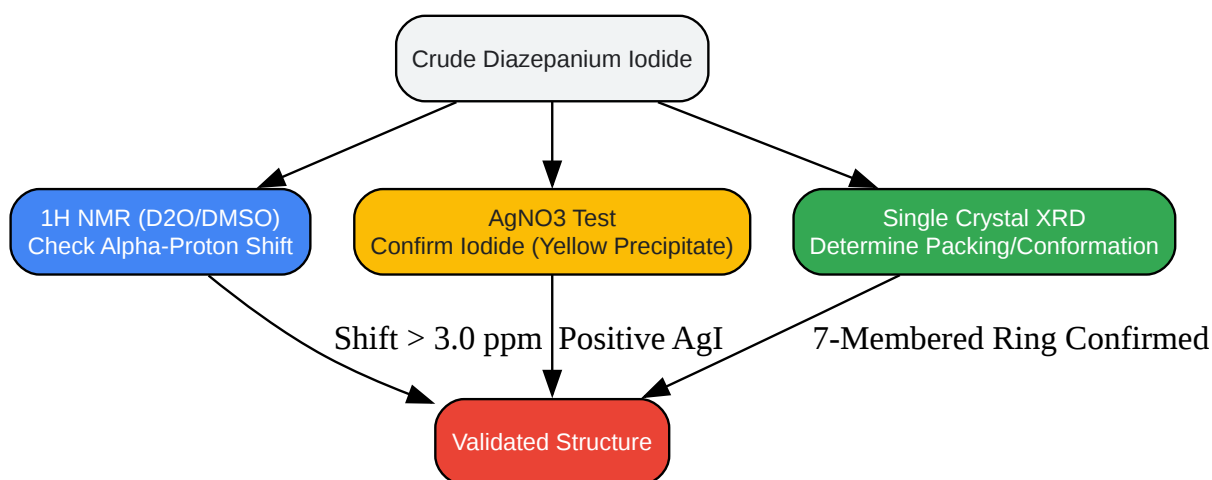
Objective: Synthesis of the fully quaternized salt from 1,4-diazepane.

- **Reagent Prep:** Dissolve 1,4-diazepane (10 mmol) in absolute ethanol (20 mL). Chill to 0°C.
- **Alkylation:** Dropwise add Methyl Iodide (MeI) (25 mmol, 2.5 eq) to the stirred solution.
Caution: Exothermic.
- **Reflux:** Heat the mixture to reflux (approx. 70°C) for 12–24 hours to ensure double quaternization.
- **Precipitation:** Cool to room temperature. The product often precipitates spontaneously. If not, add diethyl ether (antisolvent) until turbidity appears.

- Filtration: Collect the yellow/white precipitate via vacuum filtration.
- Purification: Recrystallize from hot methanol/ethanol.

Characterization Workflow

Validation of the salt structure requires confirming the quaternary nature of the nitrogen and the integrity of the ring.



[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for validating diazepanium iodide salts.

Key NMR Diagnostic:

- α -Protons (N-CH₂): In the neutral amine, these appear ~2.6–2.8 ppm. Upon quaternization (formation of the salt), these shift downfield to 3.5–4.0 ppm due to the electron-withdrawing effect of the positive nitrogen.

Applications in Research & Industry

Precursors for Ionic Liquids

Diazepanium iodides are the "entry point" for creating cyclic ammonium ionic liquids.

- Metathesis Reaction: Diazepanium Iodide + Li[TFSI] → Diazepanium[TFSI] (Liquid) + LiI (Solid).
- Advantage: The 7-membered ring provides different viscosity and electrochemical window profiles compared to standard imidazolium or pyrrolidinium ILs.

Structure-Directing Agents (SDAs)

In materials science, the bulky, charged diazepanium cation is used as a template (SDA) in the solvothermal synthesis of zeolites and metal-organic frameworks (MOFs). The iodide counterion facilitates solubility in the hydrothermal media.

Iodobismuthate Solar Cells

Recent research utilizes organic iodide salts, including diazepanium derivatives, to stabilize bismuth-iodide networks in lead-free perovskite solar cells. The organic cation size tunes the bandgap of the semiconductor material.

References

- Crystal Structure of 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane diiodide (Rigid analog comparison). ResearchGate.[3][4][5] Available at:
- Synthesis and Characterization of 1,4-Diazepine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at:
- Thermal Stability of Diazonium and Ammonium Salts. White Rose Research Online. Available at:
- Iodobismuthates Containing N-substituted 1,4-Diazabicyclo[2.2.2]octane. CentAUR. Available at:
- 1,4-Dimethylpyridinium Iodide Physical Properties. Sigma-Aldrich Technical Data. Available at:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. digital.csic.es \[digital.csic.es\]](http://digital.csic.es)
- [2. 1,4-二甲基碘化吡啶 99% | Sigma-Aldrich \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [4. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [5. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Physical Properties and Characterization of Cyclic Diazepanium Iodide Salts]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11949638/docs#physical-properties-and-characterization-of-cyclic-diazepanium-iodide-salts\]](https://www.benchchem.com/product/b11949638/docs#physical-properties-and-characterization-of-cyclic-diazepanium-iodide-salts)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)